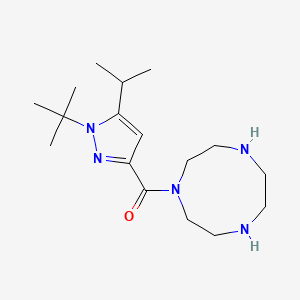![molecular formula C15H28N2O4S B7439450 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide is a synthetic compound that has shown great potential in scientific research. It is commonly referred to as CHS-828 and is a small molecule inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is involved in various cellular processes, including the detoxification of reactive oxygen species and the activation of certain anticancer drugs. CHS-828 has been studied extensively for its potential use in cancer treatment, and its mechanism of action and physiological effects have been well documented.
作用機序
CHS-828 inhibits the activity of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide, an enzyme that is involved in the detoxification of reactive oxygen species and the activation of certain anticancer drugs. When this compound is inhibited, cancer cells that rely on the enzyme for survival are selectively killed. The exact mechanism by which CHS-828 induces cell death is not fully understood, but it is thought to involve the generation of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
CHS-828 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CHS-828 has been shown to inhibit the growth and migration of cancer cells. It has also been shown to enhance the efficacy of certain anticancer drugs, as mentioned earlier.
実験室実験の利点と制限
One advantage of using CHS-828 in lab experiments is its selectivity for cancer cells that express high levels of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide. This selectivity allows researchers to study the effects of CHS-828 on cancer cells while sparing normal cells. Additionally, CHS-828 has been shown to enhance the efficacy of certain anticancer drugs, making it a potential adjunct to current cancer treatments.
One limitation of using CHS-828 in lab experiments is its potential toxicity. While CHS-828 has been shown to selectively kill cancer cells, it may also have toxic effects on normal cells. Additionally, the exact mechanism by which CHS-828 induces cell death is not fully understood, making it difficult to predict its effects on different types of cancer cells.
将来の方向性
There are several future directions for research on CHS-828. One direction is to study the effects of CHS-828 on different types of cancer cells. Another direction is to investigate the potential use of CHS-828 as an adjunct to current cancer treatments. Additionally, researchers may explore the use of CHS-828 in combination with other small molecule inhibitors to enhance its efficacy. Finally, researchers may investigate the potential use of CHS-828 in other diseases that involve reactive oxygen species, such as neurodegenerative diseases.
合成法
CHS-828 is synthesized using a series of chemical reactions starting from cyclohexanone. The synthesis involves the addition of various reagents, including sodium hydride, methyl iodide, and sulfonyl chloride. The final product is purified using column chromatography to obtain a pure form of CHS-828. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
CHS-828 has been studied extensively for its potential use in cancer treatment. It has been shown to selectively kill cancer cells that express high levels of 2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide, while sparing normal cells that express low levels of the enzyme. This selectivity makes CHS-828 a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to enhance the efficacy of certain anticancer drugs, such as doxorubicin and cisplatin. This synergistic effect makes CHS-828 a potential adjunct to current cancer treatments.
特性
IUPAC Name |
2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-10(2)14(15(19)17-12-8-16-9-13(12)18)22(20,21)11-6-4-3-5-7-11/h10-14,16,18H,3-9H2,1-2H3,(H,17,19)/t12-,13+,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMSQMLJPDRNV-AMIUJLCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CNCC1O)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H]1CNC[C@@H]1O)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![methyl (E)-4-[[2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]but-2-enoate](/img/structure/B7439379.png)
![[5-[4-(trifluoromethylsulfinyl)phenyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7439387.png)
![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![methyl (E)-4-[[2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439413.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)
![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)